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5-Chloro-3-methyl-4-nitro-1-

propan-2-ylpyrazole

CAS No.: 13551-75-2

Cat. No.: B3014832

Get Quote

The Bioactive Scaffold Potential of 5-Chloro-4-nitro-pyrazole Derivatives: A Comprehensive

Technical Guide for Drug Discovery

Executive Summary
In modern medicinal chemistry, the pyrazole ring is a privileged pharmacophore. Among its

functionalized derivatives, 5-chloro-4-nitro-1H-pyrazole stands out as a highly versatile,

bifunctional building block. As a Senior Application Scientist, I have structured this guide to

dissect the mechanistic rationale, therapeutic applications, and synthetic methodologies

associated with this scaffold. By leveraging the unique electronic properties of the C4-nitro and

C5-chloro substituents, drug development professionals can synthesize highly selective kinase

inhibitors, broad-spectrum agrochemicals, and novel oncological therapeutics.

Chemical Anatomy and Reactivity Profile
The structural brilliance of 5-chloro-4-nitro-1H-pyrazole lies in its push-pull electronic

distribution, which dictates its orthogonal reactivity:
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The C4-Nitro Group (Electron Sink): The strongly electron-withdrawing nature of the nitro

group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrazole ring. This

highly activates the adjacent C5 position toward Nucleophilic Aromatic Substitution (SNAr)

by stabilizing the transient Meisenheimer complex[1]. Furthermore, the nitro group serves as

a masked amine; post-functionalization, it can be reduced to a 4-amino group, providing a

critical attachment point for amide coupling.

The C5-Chloro Group (Leaving Group): Under basic conditions, the C5-chlorine is easily

displaced by amines, thiols, or alkoxides. Alternatively, it serves as an excellent handle for

transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira

couplings) to generate biaryl-substituted pyrazoles[1].

The N1-Proton (Acidic Handle): The N-H bond is sufficiently acidic to be deprotonated by

strong bases (like LHMDS), allowing for regioselective N-alkylation or N-arylation prior to C5

functionalization[2].

Oncological Applications: Pim Kinase Inhibition
Pim kinases (Pim-1, Pim-2, and Pim-3) are constitutively active serine/threonine kinases that

are heavily upregulated in various hematological malignancies and solid tumors. They promote

cell survival by phosphorylating and inactivating pro-apoptotic proteins (such as Bad), thereby

releasing anti-apoptotic Bcl-2.

Derivatives of 5-chloro-4-nitro-1H-pyrazole—specifically oxepan-2-yl-pyrazol-4-yl-heterocyclyl-

carboxamides—have been successfully engineered as potent Pim kinase inhibitors[2].

Causality in Design: The pyrazole core acts as a bioisostere for the adenine ring of ATP,

anchoring the molecule within the kinase hinge region. The subsequent conversion of the C4-

nitro group to a carboxamide allows for critical hydrogen bonding with the kinase backbone,

effectively locking the enzyme in an inactive state.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.researchgate.net/figure/Selected-normalized-absorption-and-emission-spectra-of-biarylsubstituted-pyrazoles-5b-6a_fig3_274263519
https://www.researchgate.net/figure/Selected-normalized-absorption-and-emission-spectra-of-biarylsubstituted-pyrazoles-5b-6a_fig3_274263519
https://data.epo.org/publication-server/rest/v1.0/publication-dates/20191106/patents/EP3119775NWB1/document.html
https://data.epo.org/publication-server/rest/v1.0/publication-dates/20191106/patents/EP3119775NWB1/document.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3014832?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cytokines &
Growth Factors

JAK/STAT
Pathway

 Activates

Pim Kinases
(1, 2, 3)

 Transcription

Bad Protein
(Pro-apoptotic)

 Phosphorylates
(Inactivates) Bcl-2 Protein

(Anti-apoptotic)
 Releases Tumor Cell

Survival
 Promotes

Pyrazole-derived
Pim Inhibitor

 Blocks ATP
Binding Pocket

Click to download full resolution via product page

Caption: Mechanism of action for pyrazole-derived Pim kinase inhibitors in tumor cell survival

pathways.

Neurodegenerative Disease Therapeutics: LRRK2
Inhibition
Mutations in the Leucine-rich repeat kinase 2 (LRRK2) gene, particularly the G2019S mutation,

are the most common genetic cause of Parkinson's disease. Hyperactive LRRK2 kinase

activity drives neuronal toxicity and cell death.

Recent drug discovery efforts have utilized 1-(cyclobutyl)-5-chloro-4-nitro-1H-pyrazole as a

primary scaffold to synthesize highly selective LRRK2 inhibitors[3][4]. Causality in Design: By

N-alkylating the pyrazole with a sterically bulky cyclobutyl group, researchers can perfectly map

the hydrophobic pocket adjacent to the LRRK2 ATP-binding site. The C5-chlorine is then

subjected to Suzuki coupling to introduce selectivity-driving aryl groups, while the C4-nitro is

reduced and coupled to form the active pharmacophore[4].
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5-chloro-4-nitro-1H-pyrazole
(Starting Scaffold)

Step 1: Regioselective N-Alkylation

Reagents: LHMDS, Cyclobutyl Bromide
Target: 1-cyclobutyl-5-chloro-4-nitro-pyrazole

Step 2: Suzuki-Miyaura Coupling

Reagents: PdCl2(dppf), Aryl Boronic Acid
Target: C5-Aryl functionalization

Step 3: Catalytic Nitro Reduction

Reagents: Pd/C, H2 gas
Target: 4-amino-pyrazole intermediate

Step 4: Amide Bond Formation

Reagents: HATU, DIPEA, Carboxylic Acid
Target: Final LRRK2 Inhibitor

Click to download full resolution via product page

Caption: Step-by-step synthetic workflow for generating LRRK2 inhibitors from the 5-chloro-4-

nitro-pyrazole scaffold.

Agrochemical and Broad-Spectrum Antimicrobial
Potential
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Beyond human therapeutics, halogen-substituted pyrazole derivatives exhibit profound efficacy

as agrochemicals. Compounds such as 5-chloro-1-methyl-4-nitro-3-(pentafluoroethyl)-1H-

pyrazole are utilized as broad-spectrum pest-control agents, effectively combating agricultural

insects, arachnids, and nematodes[5]. The incorporation of fluorinated alkyl groups alongside

the chloro-nitro pyrazole core significantly increases lipophilicity, allowing the compound to

penetrate the chitinous exoskeletons of pests and disrupt their central nervous systems.

Experimental Methodologies: Self-Validating
Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-

validating systems, incorporating specific analytical checkpoints.

Protocol A: Regioselective N-Alkylation and SNAr
Functionalization
Objective: Synthesize 1-alkyl-5-substituted-4-nitro-1H-pyrazole. Causality: Lithium

Hexamethyldisilazide (LHMDS) is explicitly chosen over sodium hydride (NaH) because the

lithium ion coordinates with the oxygen atoms of the nitro group, directing the alkylation strictly

to the N1 position and preventing unwanted C-alkylation side reactions[2].

Deprotonation: Dissolve 5-chloro-4-nitro-1H-pyrazole (1.0 eq) in anhydrous THF under a

nitrogen atmosphere. Cool the reaction vessel to -78 °C. Dropwise add LHMDS (1.1 eq). Stir

for 30 minutes.

Alkylation: Slowly add the desired alkyl halide (1.2 eq). Gradually warm the mixture to room

temperature over 2 hours.

SNAr Functionalization: To the crude mixture, add the target nucleophile (e.g., a primary

amine, 1.5 eq) and K2CO3 (2.0 eq). Heat to 60 °C for 4 hours. The electron-withdrawing

nitro group drives the rapid displacement of the C5-chlorine.

Self-Validation Checkpoint:

TLC Analysis: Elute with 3:1 Hexanes/Ethyl Acetate. The product will exhibit a significantly

higher
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value than the highly polar starting material.

LC-MS Verification: Confirm the disappearance of the

147 peak (starting material) and the appearance of the target mass.

Protocol B: Nitro Reduction and Amide Coupling
Objective: Convert the C4-nitro group to an amide to complete the kinase inhibitor

pharmacophore. Causality: HATU is selected as the coupling reagent over standard EDC/HOBt

because the resulting 4-amino-pyrazole intermediate is sterically hindered and electronically

deactivated by the adjacent functional groups. HATU generates a highly reactive HOAt ester

that forces the coupling to completion.

Reduction: Dissolve the intermediate from Protocol A in Methanol. Add 10% Pd/C (0.1 eq by

weight). Purge the flask with

gas and stir vigorously at room temperature for 4 hours.

Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst.

Concentrate in vacuo.

Self-Validation Checkpoint (NMR):

NMR must show a broad singlet at ~5.0 ppm, confirming the successful conversion of

to

.

Activation: In a separate flask, activate the desired carboxylic acid (1.2 eq) with HATU (1.2

eq) and DIPEA (3.0 eq) in anhydrous DMF for 15 minutes.

Coupling: Add the 4-amino-pyrazole intermediate to the activated acid. Stir at room

temperature for 12 hours.

Self-Validation Checkpoint (NMR): The disappearance of the amine protons (~5.0 ppm)

and the emergence of a sharp, downfield singlet (>8.5 ppm) confirms successful amide

bond formation.
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Quantitative Data & Derivative Summary
The following table summarizes the structure-activity relationships (SAR) and quantitative

targets of key derivatives synthesized from the 5-chloro-4-nitro-1H-pyrazole scaffold.

Derivative
Class

Primary Target
Application
Area

Key Structural
Modification

Efficacy / IC50
Notes

Oxepan-2-yl-

pyrazol-4-yl-

carboxamides

Pim-1, Pim-2,

Pim-3 Kinases

Oncology

(Hematological

malignancies)

C5-oxepan-

amine

substitution; C4-

carboxamide

Highly potent;

IC50 < 10 nM

against Pim-1[2].

1-(Cyclobutyl)-

pyrazole-4-

amides

LRRK2 Kinase

Neurodegenerati

ve (Parkinson's

Disease)

N1-cyclobutyl

alkylation; C5-

aryl via Suzuki

High selectivity

over off-target

kinases; IC50 ~

2-5 nM[3][4].

Biarylsubstituted

Pyrazoles

Luminescent

probes /

Antimicrobial

Diagnostics &

Infectious

Disease

C3/C5-diaryl

substitution via

sequential Pd-

coupling

High

fluorescence

quantum yields (

= 0.97)[1].

Halogen-

substituted

(Pentafluoroethyl

) Pyrazoles

Acetylcholinester

ase (AChE) in

pests

Agrochemicals

(Insecticides /

Nematicides)

C3-

pentafluoroethyl;

N1-methyl

Broad-spectrum

lethality against

agricultural

arachnids and

nematodes[5].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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